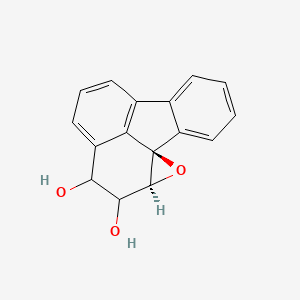
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene: is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene typically involves multi-step organic reactionsCommon reagents used in these steps include oxidizing agents for the epoxidation and hydroxylation reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This could include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the epoxide group into a diol.
Common Reagents and Conditions:
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing the epoxide group.
Catalysts: Transition metal catalysts may be used to facilitate specific transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce diols.
Scientific Research Applications
Chemistry: In chemistry, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms .
Biology and Medicine: Research in biology and medicine may investigate the compound’s interactions with biological molecules and its potential therapeutic applications. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Industry: In industrial applications, the compound’s properties might be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene exerts its effects involves interactions at the molecular level. The epoxide group, in particular, can participate in nucleophilic addition reactions, making it reactive towards various biological and chemical targets. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
- 2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- 1,2,3-Trihydrofluoranthene
Uniqueness: What sets syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene apart from similar compounds is its specific arrangement of functional groups and the presence of both hydroxyl and epoxide groups.
Properties
CAS No. |
83349-67-1 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol |
InChI |
InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1 |
InChI Key |
XFISQOLBVZLENT-SSHXOBKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


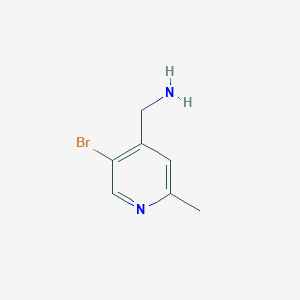
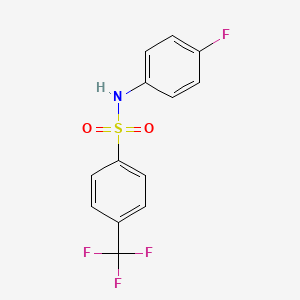
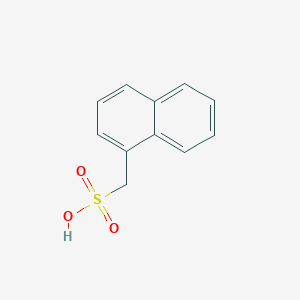
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
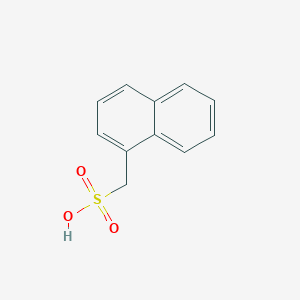
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
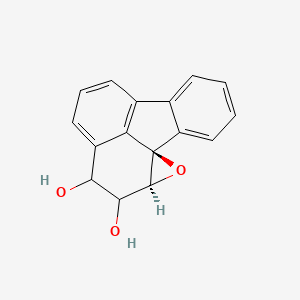
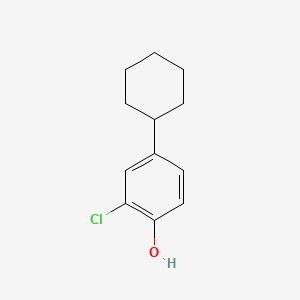
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
